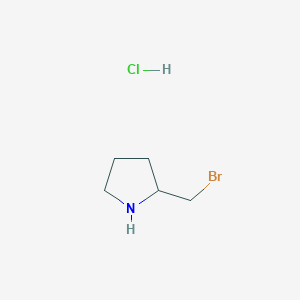

2-(Bromomethyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

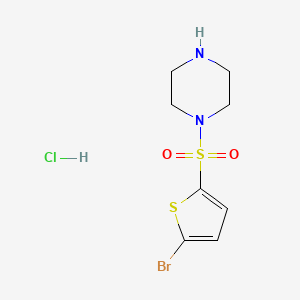

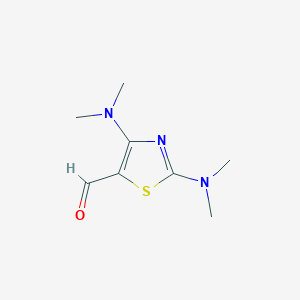

“2-(Bromomethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C5H11BrClN . It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis of pyrrolidines involves various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)pyrrolidine hydrochloride” consists of a pyrrolidine ring with a bromomethyl group attached . The average mass of the molecule is 200.505 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

- Ring Contraction and Conversion : 2-(Bromomethyl)pyrrolidine hydrochloride is a product of boron(III) bromide-induced ring contraction of 3-methoxypiperidines, converting piperidines into pyrrolidines (Tehrani et al., 2000).

- Formation and Transformation into Piperidin-3-ones : It is used in the synthesis of 4,4-dialkyl-2-(bromomethyl)pyrrolidines and their transformation into piperidin-3-ones via a novel ring expansion-oxidation protocol (D’hooghe et al., 2008).

Chemical Synthesis and Functionalization

- Alkaloid Synthesis : It's instrumental in the synthesis of variolin B and deoxyvariolin B, natural alkaloids, through selective and sequential palladium-mediated functionalization (Baeza et al., 2010).

- Formation of Benzopyrano[2,3-b]pyrrol-4(1H)-ones : It assists in the creation of benzopyrano[2,3-b]pyrrol-4(1H)-ones, further functionalized by aromatic electrophilic substitution (Alberola et al., 1997).

Synthesis in Polymer Chemistry

- Polyelectrolyte Synthesis : Used in the synthesis of hyperbranched polyelectrolytes, where its reaction progress is monitored by NMR, providing insights into the reactivity and structure of the resultant polymers (Monmoton et al., 2008).

Synthesis of Bioactive Compounds

- Pyrrolidine Alkaloids Synthesis : Plays a role in the synthesis of new pyrrolidine alkaloids, important for their antifungal and antibacterial activities (Tsuda et al., 2005).

- Enantioselective Synthesis : Facilitates the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives, crucial in asymmetric syntheses of bioactive compounds (Mai & Wolfe, 2010).

Safety and Hazards

The safety data sheet for a similar compound, “2-(Bromomethyl)pyridine hydrobromide”, indicates that it causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with appropriate protective equipment and to seek immediate medical attention in case of exposure .

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been reported to be bioactive molecules with target selectivity .

Mode of Action

Without specific information, it’s difficult to say how “2-(Bromomethyl)pyrrolidine hydrochloride” interacts with its targets. Bromomethyl groups are often used in organic synthesis for various reactions, including free radical reactions .

Biochemical Pathways

Compounds with a bromomethyl group can participate in various reactions, such as the suzuki–miyaura cross-coupling reaction .

Eigenschaften

IUPAC Name |

2-(bromomethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFSLCGUFCCMOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CBr.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735230 |

Source

|

| Record name | 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)pyrrolidine hydrochloride | |

CAS RN |

1353973-53-1 |

Source

|

| Record name | Pyrrolidine, 2-(bromomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)

![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)

![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)